1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride
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Overview
Description
1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position, combined with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction involves:
Starting Materials: Phenylhydrazine, ethyl aldehyde, and hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux with glacial acetic acid and concentrated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of 1-ethyl-2,3-dihydroindol-5-one.
Reduction: Formation of 1-ethyl-2,3,4,5-tetrahydroindol-5-ol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
- 1-Methyl-2,3-dihydroindol-5-ol;hydrochloride
- 1-Propyl-2,3-dihydroindol-5-ol;hydrochloride
- 1-Butyl-2,3-dihydroindol-5-ol;hydrochloride
Comparison:
- Uniqueness: The ethyl group at the 1-position of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride provides distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs.
- Biological Activity: The specific substitution pattern can influence the compound’s biological activity, making it more or less potent in various applications.
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindol-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENNDPAVYTSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-57-8 |
Source
|
Record name | 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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